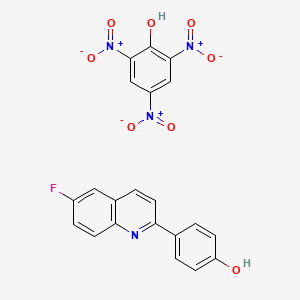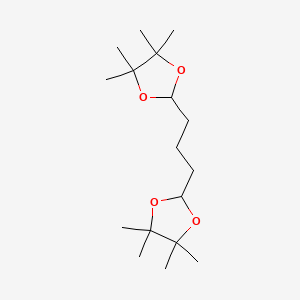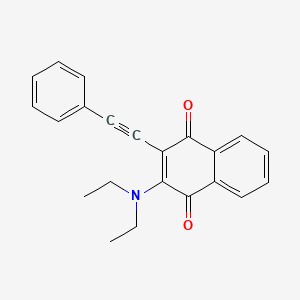
2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione is a complex organic compound with a unique structure that combines a naphthalene core with diethylamino and phenylethynyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method starts with the naphthalene-1,4-dione as the core structure. The phenylethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.
化学反応の分析
Types of Reactions
2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthalene-1,4-dione core to a dihydro derivative.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of organic electronic materials and dyes.
作用機序
The mechanism of action of 2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The phenylethynyl group can enhance binding affinity, while the diethylamino group can influence the compound’s solubility and reactivity. The naphthalene core provides a rigid structure that can interact with various biological pathways.
類似化合物との比較
Similar Compounds
- 2-(Hexadecylamino)naphthalene-1,4-dione
- 2-(Methylamino)naphthalene-1,4-dione
Comparison
Compared to similar compounds, 2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione is unique due to the presence of both diethylamino and phenylethynyl groups. These substituents confer distinct chemical properties, such as increased solubility and reactivity, making it more versatile for various applications.
特性
CAS番号 |
90179-81-0 |
|---|---|
分子式 |
C22H19NO2 |
分子量 |
329.4 g/mol |
IUPAC名 |
2-(diethylamino)-3-(2-phenylethynyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C22H19NO2/c1-3-23(4-2)20-19(15-14-16-10-6-5-7-11-16)21(24)17-12-8-9-13-18(17)22(20)25/h5-13H,3-4H2,1-2H3 |
InChIキー |
LKHPWFDBIDSMAH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=C(C(=O)C2=CC=CC=C2C1=O)C#CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane]](/img/structure/B14372477.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-pyridin-2-ylurea](/img/structure/B14372479.png)
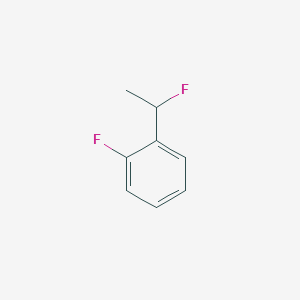


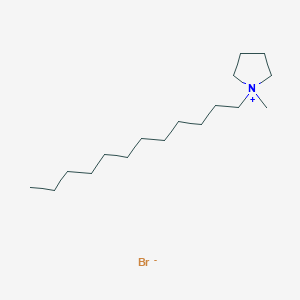

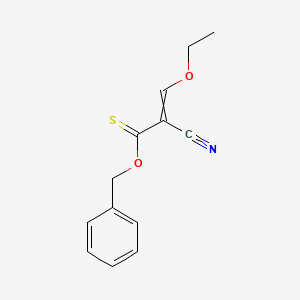
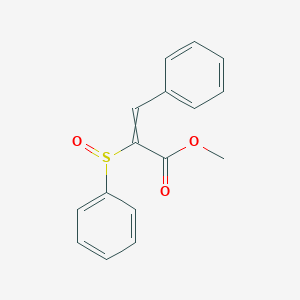
![2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol](/img/structure/B14372523.png)
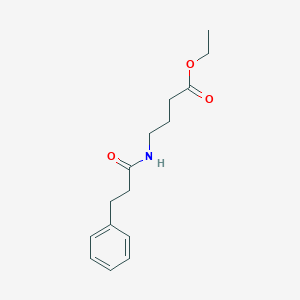
![2-[[(5-Fluoro-2-methoxyphenyl)-phenylmethylidene]amino]acetamide](/img/structure/B14372534.png)
